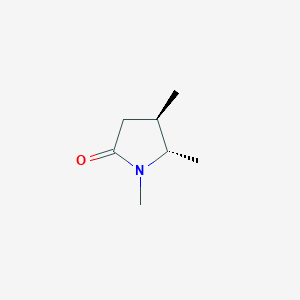

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(4R,5S)-1,4,5-trimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-5-4-7(9)8(3)6(5)2/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |

InChI Key |

WWMXPOREQCEALF-RITPCOANSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)N([C@H]1C)C |

Canonical SMILES |

CC1CC(=O)N(C1C)C |

Origin of Product |

United States |

Chemical Transformations and Reactivity of the 4r,5s 1,4,5 Trimethylpyrrolidin 2 One Scaffold

Reactions at the Carbonyl Group and Nitrogen Atom

The reactivity of the carbonyl group and the nitrogen atom within the lactam ring are fundamental to the chemical behavior of pyrrolidin-2-ones.

The carbonyl group in N-alkyl-pyrrolidin-2-ones can undergo nucleophilic addition, although it is less reactive than the carbonyl group in ketones due to the resonance delocalization of the nitrogen lone pair. Reactions with strong reducing agents, such as lithium aluminum hydride, would be expected to reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding (4R,5S)-1,4,5-trimethylpyrrolidine.

The nitrogen atom in (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one is part of a tertiary amide. As such, it is generally not nucleophilic. Reactions involving the nitrogen atom would likely require activation of the carbonyl group to enhance the electrophilicity of the adjacent carbon, or harsh reaction conditions that could lead to ring opening.

Table 1: Predicted Reactivity at the Carbonyl Group and Nitrogen Atom

| Reaction Type | Reagent/Condition | Expected Product | Notes |

|---|---|---|---|

| Reduction | LiAlH₄ | (4R,5S)-1,4,5-Trimethylpyrrolidine | Complete reduction of the carbonyl group. |

| Hydrolysis | Strong acid or base, heat | 4-Amino-3,4-dimethylpentanoic acid | Ring-opening of the lactam. |

Stereospecific Transformations at Chiral Centers

The (4R,5S) stereochemistry of the chiral centers at positions 4 and 5 dictates the spatial arrangement of the methyl groups, influencing the approach of reagents and thus the stereochemical outcome of reactions. Any transformation at these chiral centers would need to proceed under conditions that either retain or invert the stereochemistry in a controlled manner.

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. In the context of this compound, a stereospecific reaction would be one where, for example, the (4S,5R) diastereomer would yield a product that is a diastereomer of the product obtained from the (4R,5S) starting material.

While specific examples for this compound are not available, general strategies for stereoselective synthesis of related pyrrolidinones often involve asymmetric catalysis to control the formation of chiral centers. bohrium.com

Modifications of Substituents for Structural Diversification

The methyl groups at the C1, C4, and C5 positions offer sites for functionalization to create a library of derivatives, although direct modification of these unactivated C-H bonds would be challenging.

More feasible approaches would involve the synthesis of analogues with different substituents starting from precursors other than this compound itself. For instance, the synthesis of various 1,4,5-trisubstituted pyrrolidine-2,3-diones has been reported, showcasing the potential for diversification of the pyrrolidinone scaffold. nih.govbeilstein-journals.org These methods often involve multicomponent reactions that allow for the introduction of various substituents at different positions of the ring. nih.govbeilstein-journals.org

Table 2: Potential Strategies for Structural Diversification (Based on Analagous Systems)

| Position | Modification Strategy | Potential Functional Groups | Reference Analogy |

|---|---|---|---|

| C1 (Nitrogen) | Synthesis from a different primary amine | Alkyl, Aryl, Functionalized side chains | Synthesis of N-substituted pyrrolidinones |

| C4 | Introduction of functional groups via synthesis | Acyl, Carboxyl | Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones beilstein-journals.org |

| C5 | Introduction of functional groups via synthesis | Aryl, Heteroaryl | Multicomponent reactions for pyrrolidinone synthesis nih.gov |

Ring-Opening and Rearrangement Pathways

The lactam ring of pyrrolidin-2-ones can be opened under various conditions. Acidic or basic hydrolysis typically leads to the formation of the corresponding γ-amino acid. For this compound, hydrolysis would yield 4-amino-3,4-dimethylpentanoic acid.

Rearrangement reactions of the pyrrolidinone scaffold can lead to the formation of different heterocyclic systems. While specific rearrangement pathways for this compound have not been documented, related N-substituted lactams can undergo various skeletal rearrangements under thermal or catalytic conditions.

Applications in Advanced Chemical Synthesis and Biological Research

(4R,5S)-1,4,5-Trimethylpyrrolidin-2-one as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules. mdpi.com The use of such synthons is a cornerstone of modern pharmaceutical development, where the specific three-dimensional arrangement of atoms is often critical for therapeutic efficacy. Pyrrolidinone derivatives are recognized as versatile chiral building blocks, with their utility stemming from the stable lactam core that can be predictably functionalized. mdpi.com

The defined stereochemistry of this compound makes it an exemplary chiral synthon for constructing molecules with multiple stereocenters. In enantioselective synthesis, the inherent chirality of the building block is transferred to the final product, guiding the formation of new stereocenters with a high degree of precision. This strategy is often employed to avoid complex purification steps for separating stereoisomers. Chiral auxiliaries, which are temporarily incorporated into a molecule to direct a stereoselective reaction, can be based on pyrrolidinone structures. nih.gov For instance, (S)-5-(trityloxymethyl)pyrrolidin-2-one has been demonstrated as an effective and recyclable chiral auxiliary in asymmetric Diels-Alder reactions, achieving excellent diastereofacial selectivity. rsc.org This principle highlights the potential of specifically substituted pyrrolidinones like the (4R,5S)-trimethyl variant to act as foundational elements in the assembly of intricate, biologically active compounds.

Beyond their role as structural components, chiral pyrrolidine (B122466) derivatives are paramount in the field of asymmetric catalysis, where they function as ligands for transition metals or as metal-free organocatalysts. nih.gov C₂-symmetrical scaffolds, including 2,5-disubstituted pyrrolidines, are considered "privileged ligands" because of their broad applicability and effectiveness in inducing high enantioselectivity in a variety of metal-catalyzed reactions. nih.govnih.gov

The stereochemically defined substituents on the pyrrolidine ring create a chiral environment around the metal center, which influences the approach of reactants and favors the formation of one enantiomer over the other. snnu.edu.cnnih.gov Chiral PNNP ligands with a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97%. researchgate.net While not all ligands are C₂-symmetric, the modular nature of pyrrolidine-based ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance. nih.gov The development of such ligands is crucial for creating efficient catalytic systems for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. mdpi.com

Incorporation of Pyrrolidinone Cores in Total Synthesis

The total synthesis of natural products is a powerful demonstration of the utility of specific chemical motifs. The substituted pyrrolidinone core is a recurring feature in a number of potent, biologically active natural products, making it a key target for synthetic chemists.

Several groundbreaking total syntheses have relied on the strategic construction of a substituted pyrrolidinone ring to achieve their targets. These natural products exhibit a range of important biological activities, from proteasome inhibition to antibacterial effects.

Lactacystin (B1674225): A potent and selective inhibitor of the 20S proteasome, lactacystin is a valuable tool in cell biology. Its total synthesis often involves the stereocontrolled construction of a highly substituted pyrrolidinone core, which is later converted into the characteristic β-lactone structure.

Salinosporamide A: This marine-derived natural product is a powerful proteasome inhibitor that has entered clinical trials for cancer treatment. Its complex structure features a densely functionalized bicyclic β-lactone-γ-lactam (pyrrolidinone) core. Various synthetic strategies have been developed to assemble this challenging core structure efficiently.

Oxazolomycins: This family of antibiotics is known for its unique spiro-β-lactone-γ-lactam structure and broad biological activity. The total synthesis of oxazolomycin A represents a significant synthetic challenge, with the construction of the pyrrolidinone core being a key strategic consideration. Methodologies such as Conia-ene cyclizations have been employed to form this central heterocyclic ring. europa.eu

| Natural Product | Core Structure | Primary Biological Activity | Key Synthetic Challenge |

|---|---|---|---|

| Lactacystin | Substituted Pyrrolidinone (γ-lactam) | Proteasome Inhibition | Stereocontrolled construction of the tetra-substituted core |

| Salinosporamide A | Fused β-lactone-γ-lactam | Proteasome Inhibition (Anticancer) | Assembly of the dense bicyclic pyrrolidinone system |

| Oxazolomycins | Spiro β-lactone-γ-lactam | Antibacterial, Antiviral, Cytotoxic | Formation of the complex spirocyclic pyrrolidinone core |

The synthetic routes developed for natural products containing a pyrrolidinone core also provide access to a wide range of analogs and precursors. By modifying the substituents on the pyrrolidinone ring, chemists can systematically explore the structure-activity relationships (SAR) of these molecules. This allows for the optimization of biological activity, selectivity, and pharmacokinetic properties. For example, the synthesis of various analogs of lactacystin, where the isopropyl group is replaced by other substituents, has been crucial in understanding its mechanism of action and potential for improvement. The pyrrolidinone scaffold serves as a robust template upon which diverse functionalities can be installed to create novel bioactive compounds. acs.org

Explorations in Medicinal Chemistry and Biological Activity Studies

The pyrrolidinone nucleus is a well-established pharmacophore, and its derivatives have been investigated for a wide spectrum of therapeutic applications. researchgate.netscilit.com The five-membered lactam is a versatile lead structure for designing potent and selective bioactive agents. nih.gov

Research into pyrrolidinone derivatives has revealed a multitude of biological activities, including:

Anticancer: As seen with Salinosporamide A, the pyrrolidinone core is integral to potent anticancer agents. New helicid–pyrrolidinone analogues have also been synthesized and shown to have a high anticancer effect against human ovarian cancer cell lines. rdd.edu.iqresearchgate.net

Antibacterial and Antifungal: The pyrrolidinone ring is found in various antimicrobial compounds. Studies have shown that certain derivatives exhibit good activity against bacteria such as Escherichia coli and Staphylococcus aureus. rdd.edu.iqresearchgate.net

Anti-inflammatory and Analgesic: New series of pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing promise as leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Enzyme Inhibition: Beyond the proteasome, pyrrolidine-based structures are known to inhibit other enzymes. For example, specific analogues have been synthesized as potent inhibitors of β-N-acetylhexosaminidases, enzymes associated with several human diseases. nih.gov

The ongoing exploration of the chemical space around the pyrrolidinone scaffold continues to yield compounds with interesting and potent biological profiles, underscoring the importance of this heterocyclic system in modern drug discovery. digitellinc.comlifechemicals.com

Structure-Activity Relationship (SAR) Studies of Pyrrolidinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidinone derivatives, SAR analyses have been crucial in optimizing their potency and selectivity for various biological targets. nih.govnih.gov These studies typically involve systematic modifications of the pyrrolidinone core to identify key structural features responsible for therapeutic effects.

Key aspects of SAR for pyrrolidinone derivatives include:

Substitutions on the Nitrogen Atom (N-1): The nature of the substituent on the lactam nitrogen significantly impacts activity. For instance, in a series of pyrrolidine-2,5-dione derivatives studied for anticonvulsant properties, the type of phenylpiperazine group attached to an acetamide (B32628) fragment at this position was a key determinant of efficacy. nih.gov

Ring Substitutions (Positions 3, 4, and 5): Modifications on the carbon backbone of the pyrrolidinone ring are critical. For example, in a study of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside acetyltransferase, alterations at the R3, R4, and R5 positions had varied effects, indicating potential for optimization. mdpi.com Conversely, modifications at the R1 position of the most active compounds consistently led to reduced inhibitory activity, highlighting the essential nature of the S-phenyl moiety at that location. nih.govmdpi.com The stereochemistry of these substituents is also vital; the spatial orientation of a 3-R-methylpyrrolidine, for example, was shown to be responsible for its specific antagonist activity at the estrogen receptor α (ERα). nih.gov

Functional Groups: The addition of specific functional groups can confer or enhance activity. In one study, the introduction of boronic acid groups to pyrrolidinone derivatives resulted in potent inhibitors of the enzyme autotaxin. nih.gov Similarly, the presence of fluorophenyl substituents at position 3 of certain pyrrolidine sulfonamides offered superior in vitro potency. nih.gov

These systematic investigations allow medicinal chemists to build a comprehensive understanding of the pharmacophore, guiding the design of more effective and specific drug candidates. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings for Pyrrolidinone Derivatives

| Modification Site | Structural Change | Observed Effect on Biological Activity | Target/Assay Example | Reference |

| N-1 Position | Varying phenylpiperazine substituents | Influenced anticonvulsant activity | MES and scPTZ tests | nih.gov |

| C-3 Position | Addition of fluorophenyl group | Improved in vitro potency | GlyT1 Inhibition | nih.gov |

| C-4, C-5 Positions | Modifications of functionalities and stereochemistry | Varied effects on inhibitory properties | Aminoglycoside Acetyltransferase | mdpi.com |

| Side Chain | Introduction of boronic acid | Potent enzyme inhibition | Autotaxin (ATX) | nih.gov |

| Side Chain | Truncations of the molecule | Loss of inhibitory activity | Aminoglycoside Acetyltransferase | mdpi.com |

Enzyme Inhibition Studies of Pyrrolidinone-Based Compounds (in vitro)

The pyrrolidinone scaffold is present in numerous compounds designed as enzyme inhibitors, a major strategy in drug discovery. In vitro enzyme assays are essential for determining the potency and mechanism of these inhibitors. Pyrrolidinone derivatives have shown inhibitory activity against a diverse range of enzymes.

For example, a novel class of optically active 2-pyrrolidinone (B116388) derivatives was synthesized and evaluated as inhibitors of autotaxin (ATX) , an enzyme implicated in inflammatory conditions and cancer. nih.gov Several of these compounds demonstrated significant inhibitory potency, with boronic acid derivatives being particularly effective. Compound 21 emerged as a highly potent inhibitor with an IC₅₀ value of 35 nM. nih.gov

In another study, 4,5-disubstituted cis-pyrrolidinones were investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type II (17β-HSD2) , a target for osteoporosis treatment. nih.gov This research led to the identification of potent inhibitors of the enzyme. Furthermore, certain 2-pyrrolidinone derivatives have been identified as inhibitors of lipoxygenase (LOX) , an enzyme involved in inflammation. nih.gov In silico docking experiments suggested that the 2-pyrrolidinone template contributes significantly to the inhibitory properties. nih.gov

The versatility of the pyrrolidinone core allows it to be adapted to fit the active sites of various enzymes, making it a valuable starting point for the development of targeted inhibitors. researchgate.net

Table 2: In Vitro Enzyme Inhibition by Selected Pyrrolidinone Derivatives

| Compound Class/Derivative | Target Enzyme | Inhibitory Potency (IC₅₀) | Therapeutic Area | Reference |

| Boronic acid derivative (Compound 21 ) | Autotaxin (ATX) | 35 nM | Inflammation, Cancer | nih.gov |

| Hydroxamic acid derivative (Compound 16 ) | Autotaxin (ATX) | 700 nM | Inflammation, Cancer | nih.gov |

| 4,5-disubstituted cis-pyrrolidinone (Compound 42 ) | 17β-HSD Type II | Lead Candidate | Osteoporosis | nih.gov |

| 2-pyrrolidinone derivative (Compound 14e ) | Lipoxygenase (LOX) | 0.0705 mM | Inflammation | nih.gov |

| Pyrrolidine-2,5-dione (Compound 13e ) | Cyclooxygenase-2 (COX-2) | 0.98 µM | Inflammation | ebi.ac.uk |

Investigation of Biological Activities in Cellular and Biochemical Assays (in vitro)

Beyond isolated enzyme assays, the biological effects of pyrrolidinone-based compounds are extensively studied in cellular and biochemical assays to understand their impact on complex biological systems. abcam.com These in vitro tests provide crucial information on a compound's potential therapeutic efficacy and mechanism of action at the cellular level.

Pyrrolidinone derivatives have demonstrated a wide spectrum of biological activities in such assays:

Anticancer Activity: The urokinase receptor (uPAR) is involved in cancer cell invasion and metastasis. nih.gov While certain piperidinone-containing compounds showed no cytotoxicity even at high concentrations, related pyrazole-based compounds significantly inhibited the proliferation of breast adenocarcinoma (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov This highlights how even small changes to the core structure can drastically alter cellular activity.

Antibacterial Activity: Derivatives of 1-aminopyrrolidine-2-one were evaluated for their in vitro antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. rdd.edu.iq Some of the synthesized compounds were found to possess good antibacterial effects. rdd.edu.iq

Anti-inflammatory Activity: The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives has been assessed using in vitro assays such as albumin denaturation and anti-protease assays. ebi.ac.uk These tests help to quantify a compound's ability to counteract processes involved in inflammation.

Ferroptosis Inhibition: In studies on ferroptosis, a form of programmed cell death involving iron, a novel inhibitor was found to suppress ferroptosis by reducing cellular ferrous iron and preventing the degradation of ferritin protein. acs.org This was confirmed in cellular assays using HT-1080 and 786-O cancer cell lines, where the compound reduced lipid peroxidation induced by agents like RSL3 and Erastin. acs.org

These cellular and biochemical assays are indispensable for validating the therapeutic potential of new pyrrolidinone derivatives and elucidating their mechanisms of action before they can be considered for further development.

Computational Approaches to Ligand-Target Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules, such as pyrrolidinone derivatives, and their biological targets. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are integral to modern drug design, helping to rationalize experimental results and guide the synthesis of more potent compounds.

Molecular Docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For instance, docking studies were used to explore the binding modes of pyrrolidinone derivatives in the active sites of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). nih.govresearchgate.net These studies revealed that specific structural features, such as acidic moieties, must be placed at a certain distance and orientation within the enzyme's active site to achieve inhibitory activity. nih.gov Docking simulations of pyrrolidine derivatives with the myeloid cell leukemia-1 (Mcl-1) protein helped to uncover the mode of interaction between the ligands and key amino acid residues in the protein's binding site. nih.govtandfonline.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrrolidine derivatives targeting Mcl-1, 3D-QSAR models were generated to identify the structural requirements for inhibitory activity. nih.gov The resulting models, presented as contour maps, indicated regions where certain properties (e.g., steric bulk, electrostatic charge) would be favorable or unfavorable for activity, which guided the design of new, more potent inhibitors. nih.govtandfonline.com

These computational approaches, often combined with molecular dynamics simulations to assess the stability of ligand-protein complexes, accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.govscispace.com

Role of Pyrrolidinones in Pharmaceutical Formulation and Process Chemistry

Beyond their role as active pharmaceutical ingredients (APIs), pyrrolidinone derivatives, particularly N-methyl-2-pyrrolidone (NMP), are widely used as excipients in pharmaceutical formulations and as solvents in process chemistry. chemicalbook.comnbinno.comnih.gov Their favorable physicochemical properties, such as high solvency power and miscibility with water and organic solvents, make them highly versatile. chemicalbook.comnbinno.com

In pharmaceutical formulation , NMP serves several key functions:

Solubilizing Agent: NMP is an excellent solvent for a broad range of poorly soluble drugs. chemicalbook.compharmaexcipients.com This property is critical for developing parenteral (injectable) and oral medications, where achieving sufficient drug concentration is essential for efficacy. chemicalbook.comnih.gov Its low viscosity is an added advantage for parenteral formulations administered through fine-gauge needles. chemicalbook.com

Penetration Enhancer: In topical and transdermal drug delivery systems, NMP acts as a chemical penetration enhancer, facilitating the transport of both hydrophilic and hydrophobic drugs across the skin. chemicalbook.comsemanticscholar.org For example, it has been used in topical formulations of griseofulvin (B1672149) and to improve the skin permeation of lidocaine. chemicalbook.comsemanticscholar.org

Controlled-Release Formulations: NMP is a key component in some long-acting, in-situ forming depot injections. pharmaexcipients.com These formulations are administered as a liquid solution that solidifies upon injection into the body, forming a depot from which the drug is released slowly over an extended period. This technology is used in certain veterinary medicines and for the subcutaneous injection of leuprolide acetate (B1210297) in humans. semanticscholar.org

In process chemistry , the strong solvency of NMP is utilized for the synthesis, extraction, and purification of APIs. nbinno.com It is also a key intermediate in the production of other chemical compounds, such as the vinylpyrrolidone precursor used to make polyvinylpyrrolidone (B124986) (Povidone), another important pharmaceutical excipient. wikipedia.org The use of pharmaceutical-grade NMP is essential to ensure the safety and efficacy of the final drug product. nbinno.com

Spectroscopic and Structural Characterization of 4r,5s 1,4,5 Trimethylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

NMR spectroscopy would be the primary tool for confirming the constitution and relative stereochemistry of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three methyl groups. The N-methyl group would likely appear as a singlet, while the C4 and C5 methyl groups would be doublets due to coupling with their adjacent methine protons. The chemical shifts and coupling constants (J-values) of the ring protons at C3, C4, and C5 would be crucial for determining their relative positions.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon (C2), the three methyl carbons, and the three carbons of the pyrrolidine (B122466) ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons, for instance, confirming the coupling between the C4-H and the C4-CH₃ protons, as well as the C5-H and C5-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment for stereochemical assignment. For the (4R,5S) configuration, a trans relationship between the C4-methyl and C5-methyl groups would be expected. A NOESY experiment would show spatial proximity between the protons on these two groups, and the strength of the NOE signal would help to confirm this stereochemical arrangement.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The actual values would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | Singlet | |

| C2 (C=O) | - | |

| C3-H₂ | Multiplet | |

| C4-H | Multiplet | |

| C4-CH₃ | Doublet | |

| C5-H | Multiplet | |

| C5-CH₃ | Doublet |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations from the methyl and methylene (B1212753) groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch, although it might be weaker than in the IR spectrum. The C-C and C-N skeletal vibrations of the pyrrolidinone ring would likely give rise to distinct Raman signals.

Conformational analysis could be performed by comparing experimental spectra with theoretical spectra calculated for different possible conformations (e.g., envelope or twist conformations of the five-membered ring).

A table of expected characteristic vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Amide I) | 1650 - 1700 | IR (Strong), Raman (Medium) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR (Medium-Strong), Raman (Strong) |

| CH₂ Bend | ~1450 | IR (Medium), Raman (Medium) |

| C-N Stretch | 1100 - 1300 | IR (Medium), Raman (Medium) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for analyzing its structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide:

Unambiguous Stereochemistry: It would confirm the (4R,5S) absolute configuration, provided a heavy atom is present in the structure or by using anomalous dispersion methods.

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Conformation in the Solid State: The puckering of the pyrrolidinone ring and the orientation of the methyl substituents in the crystal lattice would be revealed.

Intermolecular Interactions: Analysis of the crystal packing would show any hydrogen bonds, van der Waals forces, or other interactions that stabilize the crystal structure.

A hypothetical table of crystallographic data is shown below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Advanced Spectroscopic Techniques (e.g., Multidimensional IR Spectroscopy) for Dynamic Studies

Advanced techniques like two-dimensional infrared (2D IR) spectroscopy could be employed to study the fast structural dynamics of the molecule in solution. By using ultrafast laser pulses, 2D IR can probe vibrational couplings and chemical exchange processes on a picosecond timescale. For this compound, 2D IR could potentially be used to investigate:

Solvation Dynamics: How the solvent shell around the molecule, particularly around the polar carbonyl group, rearranges over time.

Conformational Dynamics: The timescale of any rapid interconversions between different ring conformations.

Vibrational Energy Transfer: How energy flows through the molecule after a specific vibrational mode is excited.

These advanced studies provide insights into the molecule's behavior in its natural solution environment, which can be crucial for understanding its properties and reactivity.

Computational and Theoretical Investigations of 4r,5s 1,4,5 Trimethylpyrrolidin 2 One

Electronic Structure and Bonding Analysis

The electronic landscape of (4R,5S)-1,4,5-Trimethylpyrrolidin-2-one is fundamental to its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze its structure and bonding. A key feature of the pyrrolidin-2-one core is the lactam functionality, which exhibits amide resonance. This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system (n_N → π*_C=O), resulting in a partial double bond character for the N-C(O) bond and a planar or near-planar arrangement of the atoms involved. nih.gov This delocalization affects the bond lengths, vibrational frequencies, and reactivity of the amide group.

Table 1: Calculated Electronic and Structural Properties of a Pyrrolidin-2-one Analog This table presents hypothetical data for a model pyrrolidin-2-one system calculated at the B3LYP/6-31G level of theory to illustrate typical computational outputs.*

| Parameter | Calculated Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | 1.375 | Amide C-N bond, showing partial double bond character. |

| C2=O6 | 1.230 | Carbonyl bond. |

| N1-C5 | 1.465 | Amine C-N single bond. |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | 112.5 | Angle within the lactam ring. |

| N1-C2=O6 | 124.0 | Angle involving the carbonyl group. |

| Mulliken Atomic Charges (e) | ||

| N1 | -0.65 | Nitrogen atom of the amide. |

| C2 | +0.58 | Carbonyl carbon atom. |

Conformational Analysis and Pseudorotation Dynamics

The five-membered pyrrolidinone ring of this compound is not planar but exists in puckered conformations to relieve torsional strain. The two most common low-energy conformations for such rings are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific stereochemistry and the steric bulk of the three methyl groups at the C1, C4, and C5 positions significantly influence the relative stabilities of these conformers. nih.gov

Substitution at the C4 position, in particular, has a strong directing effect on the preferred pucker of the ring. nih.gov Computational conformational searches, often performed using methods like molecular mechanics or semi-empirical calculations followed by DFT optimization, can identify the global minimum energy structure and other low-lying conformers. researchgate.netacs.org The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

The interconversion between these puckered forms is a dynamic process known as pseudorotation. Unlike a true rotation, pseudorotation involves a phase shift of the puckering amplitude around the ring without the molecule passing through a high-energy planar state. This process occurs along a low-energy pathway on the potential energy surface. The entire pseudorotation cycle can be described by two coordinates: the puckering amplitude (q) and the phase angle (φ). Computational studies can map this potential energy surface to determine the energy barriers between different conformers.

Table 2: Hypothetical Puckering Parameters and Relative Energies of this compound Conformers Illustrative data based on typical values for substituted pyrrolidine (B122466) rings.

| Conformer | Puckering Type | Phase Angle (φ, degrees) | Puckering Amplitude (q, Å) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | C4-exo Envelope | 165 | 0.38 | 0.00 |

| 2 | C3-endo/C4-exo Twist | 148 | 0.37 | 0.75 |

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Methods like DFT and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the energies of these species. bris.ac.uk

Table 3: Hypothetical Calculated Energetics for a Reaction Involving a Pyrrolidinone This table illustrates the kind of data obtained from quantum chemical calculations for a generic nucleophilic acyl substitution reaction at the lactam carbonyl. Energies are given in kcal/mol.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG) | Activation Energy (ΔG‡) |

|---|---|---|---|

| 1 | Reactants + Nucleophile | 0.0 | - |

| Transition State 1 (TS1) | +15.5 | 15.5 | |

| 2 | Tetrahedral Intermediate | -5.2 | - |

| Transition State 2 (TS2) | +12.8 | 18.0 |

Molecular Modeling for Structure-Activity Relationship (SAR) Predictions and Ligand Design

When pyrrolidinone derivatives are investigated as biologically active agents, molecular modeling plays a crucial role in understanding their structure-activity relationships (SAR). rdd.edu.iq Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govscispace.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.govresearchgate.net In these approaches, a set of structurally related molecules, including analogs of this compound, are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity. tandfonline.com The resulting 3D contour maps highlight regions where modifications to the molecule are likely to increase or decrease activity, thereby guiding the rational design of new, more potent ligands. researchgate.netbohrium.com Molecular docking studies can further complement these models by predicting the binding mode of the ligand within the active site of a biological target. nih.gov

Table 4: Example of Statistical Parameters for a Hypothetical 3D-QSAR (CoMFA) Model These parameters are used to assess the statistical validity and predictive power of a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.689 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. nih.gov |

| r² (Non-cross-validated r²) | 0.973 | Measures the correlation between predicted and actual activities for the training set. nih.gov |

| F-statistic | 150.4 | Indicates the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.15 | Measures the standard deviation of the residuals. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used for the prediction of spectroscopic data, which serves as a powerful tool for structure verification and analysis. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy.

NMR chemical shifts (¹H and ¹³C) can be calculated by first optimizing the molecular geometry and then performing a shielding tensor calculation, typically using DFT with a suitable functional and basis set. researchgate.netgithub.io The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated spectrum of a proposed structure with the experimental data is a cornerstone of modern structural elucidation. nih.gov It is often necessary to calculate spectra for multiple low-energy conformers and compute a Boltzmann-weighted average to achieve the best agreement with experimental results observed at room temperature. researchgate.net

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. dtic.milmdpi.com This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated harmonic frequencies are often systematically higher than the experimental ones, and empirical scaling factors are sometimes applied to improve the match. nih.govdtic.mil Predicted IR spectra help in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the lactam ring.

Table 5: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (δ, ppm) for this compound Calculations performed at the WP04/6-311++G(2d,p) level with a PCM solvent model for chloroform.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| N-CH₃ | 2.85 | 2.83 |

| C4-H | 2.45 | 2.48 |

| C5-H | 3.15 | 3.12 |

| C4-CH₃ | 1.10 | 1.12 |

| C5-CH₃ | 1.25 | 1.23 |

| ¹³C NMR | ||

| C=O | 176.5 | 176.2 |

| C5 | 60.1 | 59.8 |

| C4 | 40.3 | 40.1 |

| N-CH₃ | 25.4 | 25.2 |

| C5-CH₃ | 18.9 | 18.7 |

Table 6: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound Based on DFT (B3LYP/6-31G) calculations.*

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2975-2880 | Medium | C-H stretching (methyl and methine groups) |

| 1695 | Strong | C=O stretching (lactam carbonyl) |

| 1460 | Medium | CH₃ asymmetric bending |

| 1280 | Strong | C-N stretching (amide III band region) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R,5S)-1,4,5-trimethylpyrrolidin-2-one, and what reaction conditions are critical for stereochemical control?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives typically involves cyclization of amino acid precursors or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., palladium complexes) are employed. Reaction parameters such as temperature (−78°C to reflux), solvent polarity (e.g., THF vs. DMF), and protecting groups (e.g., trityl or coumarin-based groups) are critical. Characterization of intermediates via -NMR and chiral HPLC ensures stereochemical fidelity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm regiochemistry and stereochemistry. IR spectroscopy identifies carbonyl stretches (~1700 cm) and methyl group vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) and ammonium acetate buffer (pH 6.5) is recommended to resolve impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data, adhere to Category 4 acute toxicity precautions (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize low yields in the stereoselective synthesis of this compound?

- Methodological Answer : Screen catalysts (e.g., chiral Brønsted acids) and solvents (e.g., dichloromethane vs. acetonitrile) to enhance enantiomeric excess (ee). Kinetic studies under varying temperatures (25–80°C) and pressures (1–5 atm) can identify rate-limiting steps. Use Design of Experiments (DoE) to model interactions between variables .

Q. How should researchers resolve contradictions between predicted and observed spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using 2D NMR (COSY, NOESY) to confirm spatial arrangements. Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental strategies are effective for assessing the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Use Arrhenius plots to extrapolate shelf-life. For stress testing, expose the compound to acidic (pH 2) and basic (pH 10) conditions .

Q. How can researchers address gaps in ecotoxicological data for this compound?

- Methodological Answer : Perform in silico toxicity prediction using tools like ECOSAR or TEST. Validate with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). For bioaccumulation potential, measure log via shake-flask methods .

Q. What methodologies are suitable for evaluating the pharmacological activity of this compound in T-cell malignancy models?

- Methodological Answer : Use Jurkat or CCRF-CEM cell lines for in vitro cytotoxicity assays (MTT or Annexin V/PI staining). For in vivo studies, employ xenograft models in immunodeficient mice. Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Notes

- Citations follow evidence IDs (e.g., ).

- Advanced questions emphasize experimental design, data reconciliation, and computational validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.